molecular formula C35H42P2 B1608782 1,3-Bis[bis(3,5-dimethylphenyl)phosphino]propane CAS No. 220185-36-4

1,3-Bis[bis(3,5-dimethylphenyl)phosphino]propane

Cat. No. B1608782
M. Wt: 524.7 g/mol
InChI Key: XQPOLASIBOJBPP-UHFFFAOYSA-N
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Description

“1,3-Bis[bis(3,5-dimethylphenyl)phosphino]propane” is a type of tertiary phosphine . Tertiary phosphines are a class of organophosphorus compounds that have been widely used in transition metal catalysis and organocatalysis . They are characterized by the presence of a phosphorus atom bonded to three carbon atoms .


Synthesis Analysis

The synthesis of tertiary phosphines, including “1,3-Bis[bis(3,5-dimethylphenyl)phosphino]propane”, often involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This synthetic approach continues to be the most widely-used and universal .


Molecular Structure Analysis

The molecular structure of “1,3-Bis[bis(3,5-dimethylphenyl)phosphino]propane” is characterized by the presence of a phosphorus atom bonded to three carbon atoms . The exact molecular structure can be viewed using computational chemistry software .


Chemical Reactions Analysis

Tertiary phosphines, including “1,3-Bis[bis(3,5-dimethylphenyl)phosphino]propane”, are known to participate in a wide range of chemical reactions . They are particularly important in transition metal catalysis and organocatalysis .

properties

IUPAC Name

3-bis(3,5-dimethylphenyl)phosphanylpropyl-bis(3,5-dimethylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42P2/c1-24-12-25(2)17-32(16-24)36(33-18-26(3)13-27(4)19-33)10-9-11-37(34-20-28(5)14-29(6)21-34)35-22-30(7)15-31(8)23-35/h12-23H,9-11H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPOLASIBOJBPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(CCCP(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400568
Record name 1,3-BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]PROPANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis[bis(3,5-dimethylphenyl)phosphino]propane

CAS RN

220185-36-4
Record name 1,3-BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]PROPANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DK Kim - 2017 - escholarship.org
Cross-couplings that proceed via C–H bond activation streamline the synthesis of complex molecules. Rhodium complexes are promising catalysts for these reactions and they readily …
Number of citations: 2 escholarship.org

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